[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine
Description
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-8(9)7-5-11(3)10-6(7)2/h5,8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGSAUOMGAGNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN(N=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 1,3-Dimethylpyrazole
The most cited route involves alkylating 1,3-dimethylpyrazole with a propylamine precursor. A representative protocol from EvitaChem employs:
- Reagents : 1,3-Dimethylpyrazole, 3-bromopropan-1-amine, potassium carbonate.
- Conditions : Reflux in dimethylformamide (DMF) at 110°C for 12–24 hours.
- Workup : Aqueous extraction, solvent evaporation, and column chromatography.
This method achieves moderate yields (50–65%) but requires careful control to minimize over-alkylation. The pyrazole’s N1 nitrogen acts as the nucleophile, attacking the alkyl halide’s electrophilic carbon.
Reductive Amination of Pyrazole-Containing Ketones
An alternative approach condenses 1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-one with ammonia under reductive conditions:
- Reagents : Ketone precursor, ammonium acetate, sodium cyanoborohydride.
- Conditions : Methanol solvent, room temperature, 48 hours.
- Yield : ~70% after recrystallization.
This method avoids halogenated intermediates, aligning with green chemistry principles.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Enhancements
Regioselectivity and Byproduct Formation
- Competing alkylation at pyrazole N3 occurs in <5% cases, necessitating HPLC purification.
- Over-reduction in amination routes generates secondary amines (~10–15% yield loss).
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a building block for kinase inhibitors and GPCR modulators, leveraging its dual hydrogen-bonding capacity.
Coordination Chemistry
Transition metal complexes (e.g., Cu²⁺, Pd⁰) exploit the amine’s chelating ability for catalytic applications.
Agrochemically Active Derivatives
N-Alkylation produces herbicidal agents, with structure-activity relationships (SAR) studies ongoing.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated reagents and bases like sodium hydride or potassium carbonate are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine has been investigated for its potential therapeutic applications:
- Anticancer Activity : Research indicates that pyrazole derivatives can inhibit specific kinases involved in cancer progression. For instance, studies have shown that pyrazole-based compounds can selectively target Polo-like kinase 1 (Plk1), a key regulator of mitosis, thereby inducing apoptosis in cancer cells . The compound's structural modifications have led to the development of potent inhibitors that exhibit significant anticancer properties.
- Antimicrobial Properties : Similar pyrazole derivatives have demonstrated effectiveness against various bacterial and fungal strains. These compounds are being explored for their potential as new antimicrobial agents.
- Anti-inflammatory Effects : Some studies suggest that related compounds exhibit anti-inflammatory activities, making them candidates for treating inflammatory diseases.
Biological Studies
Biological interaction studies are crucial for understanding how this compound interacts with biological targets:
- Mechanistic Studies : Computational methods have been employed to predict the pharmacological effects of this compound. These studies help elucidate the mechanisms underlying its biological activities and identify potential therapeutic targets.
- Target Identification : Techniques such as molecular docking and binding affinity assays are used to assess the interaction of this compound with specific enzymes and receptors.
Material Science
The compound is also being explored for applications in material science:
- Polymer Development : Due to its unique chemical structure, this compound can serve as a building block for synthesizing novel polymers with specific properties. These materials may find applications in coatings, adhesives, and other industrial products.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
Mechanism of Action
The mechanism of action of [1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of these targets. This interaction may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Structural Analogues with Pyrazole Cores
The following compounds share the pyrazole-amine framework but differ in substituents and side-chain configurations:
Key Observations :
- Substituent Effects : The 1,3-dimethyl group in the target compound contrasts with ethyl or aryl substitutions (e.g., pyridinyl in ), which alter electronic density and steric accessibility.
- Side-Chain Flexibility : Propylamine chains (as in the target compound) offer greater conformational flexibility compared to rigid cyclopropyl or branched alkyl groups (e.g., ), impacting molecular interactions in biological systems.
Biological Activity
[1-(1,3-Dimethyl-1H-pyrazol-4-yl)propyl]amine, with the molecular formula CHN and a molecular weight of 153.23 g/mol, is a compound of interest due to its potential biological activities. Research has indicated that derivatives of pyrazole compounds often exhibit significant pharmacological properties, including anti-inflammatory and anticancer effects.
The compound's structure features a five-membered pyrazole ring, which is known for its diverse reactivity and ability to form various derivatives. This structural characteristic contributes to its biological activity.
Biological Activity Overview
Research has focused on the biological activity of pyrazole derivatives, including this compound. Here are some key findings:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives:
- Cell Line Studies : A study reported that certain pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). For instance, compounds showed GI values ranging from 3.79 to 42.30 µM against these cell lines, indicating their potential as anticancer agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves induction of apoptosis and inhibition of cell proliferation. For example, one study highlighted that specific pyrazole derivatives induced autophagy in A549 cells without triggering apoptosis .
Anti-inflammatory Properties
Research indicates that certain pyrazole compounds also possess anti-inflammatory effects:
- Inhibition Studies : Compounds derived from pyrazoles have been tested for their ability to inhibit pro-inflammatory cytokines in various models. For instance, some derivatives demonstrated the ability to reduce TNF-alpha levels in vitro .
Case Studies and Research Findings
| Study | Compound | Cell Line | IC (µM) | Activity |
|---|---|---|---|---|
| Prakash et al. (2017) | 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones | Gram-positive/Gram-negative bacteria | Not specified | Antibacterial activity comparable to commercial antibiotics |
| Wei et al. (2022) | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Antitumor activity |
| Fan et al. (2022) | 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole derivatives | NCI-H460 | Not specified | Induced autophagy |
Pharmacological Implications
The biological activities associated with this compound suggest its potential as a lead compound for drug development. The diverse mechanisms through which it exhibits anti-cancer and anti-inflammatory properties warrant further investigation.
Q & A
Q. Table 1: Synthetic Conditions for Representative Derivatives
| Method | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cu-catalyzed coupling | CuBr, Cs₂CO₃ | DMSO | 35 | 17.9 | |
| Nucleophilic acylation | Triethylamine, acid chloride | DCM | 25 | 70–85 | |
| Reductive amination | Ethanol, formaldehyde | Ethanol | Reflux | 60–75 |
Basic: How is this compound characterized spectroscopically?
Answer:
Critical characterization tools include:
- ¹H/¹³C NMR : and report diagnostic signals:
- Pyrazole C4 proton at δ 5.18 ppm (singlet, 1H) .
- Propylamine chain protons (δ 1.85–0.71 ppm, multiplet) .
- HRMS : Molecular ion peaks (e.g., m/z 215 [M+H]⁺ in ) confirm molecular weight .
- IR : Absorptions at ~3250 cm⁻¹ (N-H stretch) and ~1680 cm⁻¹ (C=O in acylated derivatives) .
Q. Table 2: Key Spectroscopic Data
| Technique | Key Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 5.18 (s, pyrazole C4-H), δ 3.85 (s, OCH₃) | |
| ¹³C NMR | δ 165.4 (C=O), δ 55.9 (OCH₃) | |
| HRMS | m/z 215.1 [M+H]⁺ |
Advanced: How can researchers optimize reaction yields for copper-catalyzed syntheses of this compound?
Answer:
highlights low yields (~17.9%) in CuBr-catalyzed reactions, suggesting optimization strategies:
- Catalyst Screening : Replace CuBr with Pd or Ni catalysts for improved cross-coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance intermediate solubility.
- Temperature Gradients : Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics while monitoring decomposition.
- Additives : Use ligands like 1,10-phenanthroline to stabilize Cu(I) intermediates .
Advanced: How to address contradictions in reported biological activities of pyrazole-amine derivatives?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:
- Structural Variations : Compare substituent effects (e.g., ’s 3,5-dinitrobenzamide derivative vs. unmodified amine) on target binding .
- Assay Conditions : Validate protocols (e.g., MTT vs. agar diffusion in ) to ensure consistency .
- Purity Analysis : Use HPLC (as in ) to rule out impurity-driven activity .
Advanced: What computational or experimental approaches are used to study structure-activity relationships (SAR) for this compound?
Answer:
- Molecular Docking : references virtual screening for uPAR inhibitors, applicable for predicting binding modes of pyrazole-amine derivatives .
- Derivative Libraries : Synthesize analogs (e.g., acylated or alkylated amines) as in and test against biological targets .
- QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters with bioactivity data to guide design .
Advanced: How to resolve ambiguities in NMR assignments for propylamine chain conformers?
Answer:
- Variable Temperature NMR : Probe rotameric equilibria by acquiring spectra at low (e.g., –40°C) and high temps (e.g., 60°C) .
- 2D NMR : Use NOESY to identify spatial proximity between propylamine protons and pyrazole methyl groups .
- DFT Calculations : Compare experimental shifts with computed spectra for different conformers (e.g., gauche vs. anti) .
Basic: What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 1:1) achieves >95% purity () .
- Acid-Base Extraction : Use HCl washes to remove unreacted amines, followed by neutralization and DCM extraction () .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
